Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate
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Overview
Description
Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The bromine atom on the pyridine ring makes it a versatile reagent for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate typically involves the bromination of pyridine derivatives. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with sodium acetate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring allows for selective binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-(6-Bromopyridin-3-yl)acetonitrile: Another pyridine derivative with similar reactivity and applications.
(6-Bromopyridin-3-yl)methanol: A related compound used in similar chemical reactions and research applications.
Uniqueness: Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate is unique due to its specific substitution pattern and the presence of the sodium ion, which can influence its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3.Na/c8-5-2-1-4(3-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOCOUNKNYTBDE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrNNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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